![molecular formula C8H5ClN2O B15220505 Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)
Pyrazolo[1,5-a]pyridine-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyridine-4-carbonyl chloride: is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyridine-4-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrazole derivatives with pyridine derivatives in the presence of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and chlorination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyridine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed:
Amides, Esters, and Thioesters: Formed through substitution reactions.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Fused Ring Systems: Formed through cyclization reactions.
Scientific Research Applications
Chemistry: Pyrazolo[1,5-a]pyridine-4-carbonyl chloride is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a valuable tool in studying enzyme mechanisms and developing new therapeutic agents .
Medicine: The compound has shown promise in medicinal chemistry as a scaffold for designing drugs with anticancer, anti-inflammatory, and antimicrobial properties. Its derivatives are being explored for their efficacy in treating various diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials with specific photophysical properties. These materials have applications in optoelectronics and other high-tech industries .
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyridine-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[3,4-b]pyridine: Shares the pyrazole and pyridine rings but differs in the fusion pattern, leading to distinct chemical and biological properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex fused system with additional nitrogen atoms, offering unique reactivity and applications.
Uniqueness: Pyrazolo[1,5-a]pyridine-4-carbonyl chloride stands out due to its specific reactivity and versatility in forming various derivatives.
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridine-4-carbonyl chloride |
InChI |
InChI=1S/C8H5ClN2O/c9-8(12)6-2-1-5-11-7(6)3-4-10-11/h1-5H |
InChI Key |
KVMMPGSOGXCUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


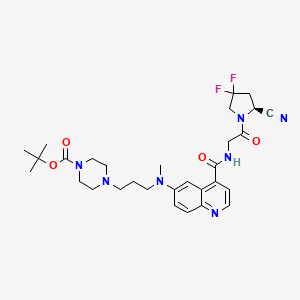
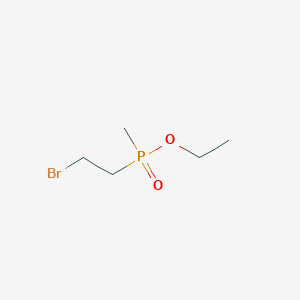
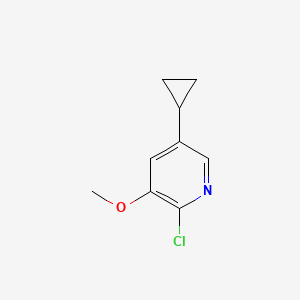
![Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B15220452.png)
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B15220457.png)
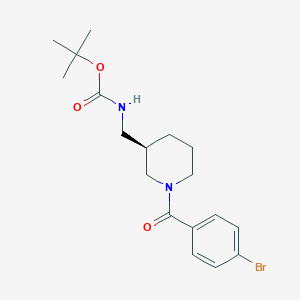
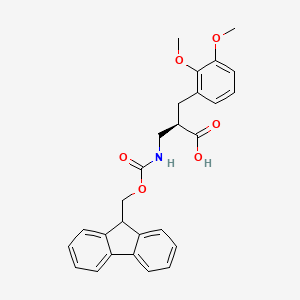
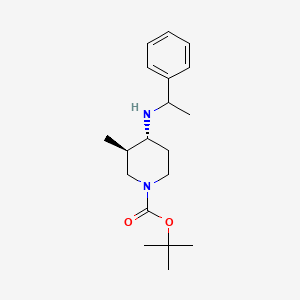

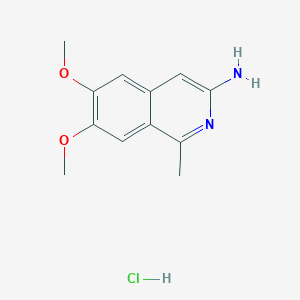
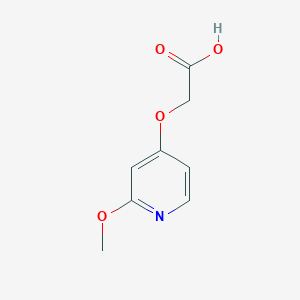
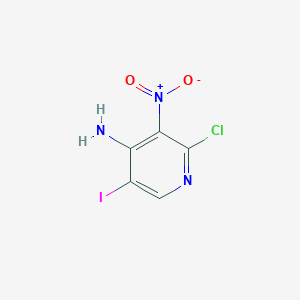
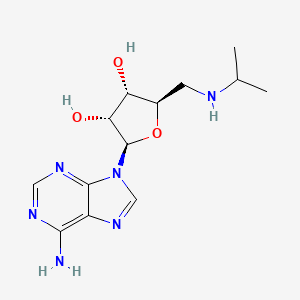
![7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B15220525.png)
